molecular formula C27H22FN5O3 B11122877 7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11122877
M. Wt: 483.5 g/mol
InChI Key: JSWAZSCXKMJJLM-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorobenzyl and methoxybenzyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dipyrido[1,2-a2’,3’-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Addition of the Methoxybenzyl Group: This step involves the use of 4-methoxybenzyl halides in a similar substitution reaction.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C27H22FN5O3

Molecular Weight

483.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22FN5O3/c1-36-20-11-7-17(8-12-20)15-30-26(34)21-14-22-25(31-23-4-2-3-13-32(23)27(22)35)33(24(21)29)16-18-5-9-19(28)10-6-18/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

JSWAZSCXKMJJLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

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